6-(Heptylamino)hexanamide
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Overview
Description
6-(Heptylamino)hexanamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound specifically has a heptylamino group attached to the sixth carbon of a hexanamide chain. The molecular formula for this compound is C13H28N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Heptylamino)hexanamide can be achieved through various methods. One common approach involves the reaction of hexanoyl chloride with heptylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Heptylamino)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
6-(Heptylamino)hexanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Heptylamino)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexanamide: A simpler amide with a shorter carbon chain.
Heptanamide: Similar structure but lacks the heptylamino group.
Caproamide: Another name for hexanamide, highlighting its fatty acid origin.
Uniqueness
6-(Heptylamino)hexanamide is unique due to the presence of both a heptylamino group and a hexanamide chain. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90068-37-4 |
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Molecular Formula |
C13H28N2O |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
6-(heptylamino)hexanamide |
InChI |
InChI=1S/C13H28N2O/c1-2-3-4-5-8-11-15-12-9-6-7-10-13(14)16/h15H,2-12H2,1H3,(H2,14,16) |
InChI Key |
ASYVJZILRBPWDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCCCCCC(=O)N |
Origin of Product |
United States |
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